2-(4-Heptylphenyl)-6-(hexylsulfanyl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Heptylphenyl)-6-(hexylsulfanyl)-1,3-benzothiazole is an organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a heptylphenyl group and a hexylsulfanyl group attached to the benzothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Heptylphenyl)-6-(hexylsulfanyl)-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Heptylphenyl Group: This step involves the alkylation of the benzothiazole core with 4-heptylphenyl bromide in the presence of a base such as potassium carbonate.
Addition of the Hexylsulfanyl Group: The final step is the thiolation of the benzothiazole core with hexylthiol in the presence of a catalyst such as copper(I) iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Heptylphenyl)-6-(hexylsulfanyl)-1,3-benzothiazole can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzothiazole core can be reduced under specific conditions to form dihydrobenzothiazoles.
Substitution: The heptylphenyl and hexylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halides, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazoles.
Substitution: Various substituted benzothiazoles depending on the reagents used.
Scientific Research Applications
2-(4-Heptylphenyl)-6-(hexylsulfanyl)-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Heptylphenyl)-6-(hexylsulfanyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and signaling pathways, ultimately affecting the biological system.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate
- 2-Amino-2-[2-(4-heptylphenyl)ethyl]propane-1,3-diol
Uniqueness
2-(4-Heptylphenyl)-6-(hexylsulfanyl)-1,3-benzothiazole is unique due to the presence of both a heptylphenyl group and a hexylsulfanyl group, which confer specific chemical properties and reactivity. This makes it distinct from other benzothiazole derivatives and allows for unique applications in various fields of research.
Properties
CAS No. |
188302-13-8 |
---|---|
Molecular Formula |
C26H35NS2 |
Molecular Weight |
425.7 g/mol |
IUPAC Name |
2-(4-heptylphenyl)-6-hexylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C26H35NS2/c1-3-5-7-9-10-12-21-13-15-22(16-14-21)26-27-24-18-17-23(20-25(24)29-26)28-19-11-8-6-4-2/h13-18,20H,3-12,19H2,1-2H3 |
InChI Key |
KTNXXCJPDNDTEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)SCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.